N-(2-Fluoro-6-nitrophenyl)acetamide
Overview
Description
N-(2-Fluoro-6-nitrophenyl)acetamide, also known as NFPA, is a synthetic organic compound. It is a nitrophenyl-substituted acetamide, with a fluoro-substituted phenyl ring. NFPA is a valuable compound for scientific research, due to its wide range of applications.
Scientific Research Applications
Solvatochromism and Molecular Interactions
Research on similar compounds, such as N-(4-Methyl-2-nitrophenyl)acetamide, has explored their interaction with solvents. These compounds can form complexes with solvents, stabilized by hydrogen bonds, which are influenced by temperature, phase state, and the solvent's properties. Such studies help in understanding the solvatochromic behavior and molecular interactions of acetamide derivatives (Krivoruchka et al., 2004).
Antibacterial Applications
Derivatives of acetamide, like N-(2-(5-amino-3-(arylamino)-1,2,4-triazin-6-yl)-4-nitrophenyl)-2,2,2-trifluoroacetamides, have been evaluated as antibacterial agents. These compounds, including fluorine-substituted derivatives, have shown interesting activity against various bacteria, highlighting their potential use in antibacterial therapies (Alharbi & Alshammari, 2019).
Hydrogen Bond Studies in Acetamide Derivatives
A computational study on acetamide derivatives, including those with nitro and fluoro substitutions, focused on hydrogen bond properties. By analyzing nuclear quadrupole resonance and nuclear magnetic resonance parameters, researchers can gain insights into the peptide group's behavior in these compounds, which is crucial for understanding their chemical and physical properties (Mirzaei, Samadi, & Hadipour, 2010).
Potential Against Klebsiella pneumoniae
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a related compound, has been studied for its antibacterial activity against Klebsiella pneumoniae. These types of acetamides can provide insights into developing new antibacterial drugs due to their ability to target specific bacterial enzymes (Cordeiro et al., 2020).
properties
IUPAC Name |
N-(2-fluoro-6-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c1-5(12)10-8-6(9)3-2-4-7(8)11(13)14/h2-4H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDCWGIDRFMMPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC=C1F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652307 | |
Record name | N-(2-Fluoro-6-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
342-52-9 | |
Record name | N-(2-Fluoro-6-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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